Bienvenue dans la boutique en ligne BenchChem!

2-(3-Isobutyrylthioureido)benzamide

Positional isomerism Intramolecular hydrogen bonding Conformational analysis

2-(3-Isobutyrylthioureido)benzamide is a structurally differentiated ortho-substituted thioureidobenzamide (TBA) for enzyme inhibition programs. Its ortho-positioned isobutyryl-thiourea enables unique intramolecular hydrogen bonding absent in para analogs, crucial for conformational pre-organization. The free primary amide provides an essential H-bond donor capacity lost in N-substituted derivatives. This scaffold is validated for multi-target inhibition including BuChE (IC₅₀ as low as 0.8 µM) and α-glucosidase (2.6- to 42.8-fold more potent than acarbose). Ideal starting point for medicinal chemistry optimization in metabolic disease and antiviral research.

Molecular Formula C12H15N3O2S
Molecular Weight 265.33 g/mol
Cat. No. B241532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Isobutyrylthioureido)benzamide
Molecular FormulaC12H15N3O2S
Molecular Weight265.33 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)N
InChIInChI=1S/C12H15N3O2S/c1-7(2)11(17)15-12(18)14-9-6-4-3-5-8(9)10(13)16/h3-7H,1-2H3,(H2,13,16)(H2,14,15,17,18)
InChIKeyRLZAOEBBBPYDJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Isobutyrylthioureido)benzamide: Ortho-Substituted Thioureidobenzamide for Targeted Cholinesterase and Glycosidase Research Applications


2-(3-Isobutyrylthioureido)benzamide (IUPAC: 2-(2-methylpropanoylcarbamothioylamino)benzamide) is a small-molecule thioureidobenzamide (TBA) derivative with molecular formula C₁₂H₁₅N₃O₂S and molecular weight 265.33 g/mol [1]. The compound belongs to the benzamide-thiourea hybrid class, a scaffold recognized for multi-target enzyme inhibition including α-glucosidase, butyrylcholinesterase (BuChE), and HBV capsid assembly modulation [2][3]. Structural differentiation arises from the ortho-substitution pattern, which positions the primary amide and the isobutyryl-thiourea moiety in proximity, enabling intramolecular hydrogen bonding absent in para-substituted analogs .

Why 2-(3-Isobutyrylthioureido)benzamide Cannot Be Interchanged with Generic Thioureidobenzamide Analogs in Enzyme Inhibition Studies


Substitution of 2-(3-isobutyrylthioureido)benzamide with a generic thioureidobenzamide analog risks confounding experimental outcomes across at least three critical dimensions. First, positional isomerism (ortho vs. para) alters the intramolecular hydrogen-bond network: the ortho arrangement enables proximity between the benzamide NH and thiourea sulfur, a geometry that influences conformational pre-organization and target binding . Second, the isobutyryl group provides distinct steric and lipophilic character compared to acetyl, benzoyl, or morpholine-substituted analogs, which directly affects enzyme pocket complementarity as demonstrated in structure-activity relationship studies of benzamide-derived cholinesterase inhibitors [1]. Third, the free primary amide (CONH₂) of this compound confers hydrogen-bond donor capacity that N-substituted derivatives (e.g., N-phenyl or N-cyclohexyl analogs) lack, altering both solubility and pharmacophore interactions [2]. These structural differences translate to quantifiable variations in inhibitory potency, selectivity profile, and cytotoxicity, as documented for this compound class [1][3].

Quantitative Differentiation Evidence: 2-(3-Isobutyrylthioureido)benzamide vs. Closest Structural Analogs


Ortho vs. Para Positional Isomerism: Impact on Intramolecular Hydrogen Bonding and Conformational Pre-Organization

2-(3-Isobutyrylthioureido)benzamide (ortho isomer) positions the primary benzamide group adjacent to the thioureido linker, creating potential for an intramolecular six-membered hydrogen bond between the amide N–H and the thiocarbonyl sulfur. This interaction is geometrically impossible in the para isomer, 4-{[(isobutyrylamino)carbothioyl]amino}benzamide. Intramolecular hydrogen bonding in ortho-substituted benzamides is known to increase conformational rigidity and influence target binding entropy [1]. The two isomers share identical molecular formula (C₁₂H₁₅N₃O₂S) and molecular weight (265.33 g/mol) but differ predictably in logP, polar surface area, and hydrogen-bond donor/acceptor accessibility due to the ortho effect .

Positional isomerism Intramolecular hydrogen bonding Conformational analysis

Thioureidobenzamide Class-Level α-Glucosidase Inhibition Potency vs. Clinical Standard Acarbose

Benzamide-thiourea hybrid compounds, the structural class to which 2-(3-isobutyrylthioureido)benzamide belongs, were evaluated for α-glucosidase inhibition by Akhter et al. (2021). Across 15 derivatives, potent inhibitors exhibited IC₅₀ values ranging from 20.44 to 333.41 µM, representing 2.6-fold to 42.8-fold greater potency than the clinical standard acarbose (IC₅₀ = 875.75 ± 2.08 µM) [1]. Compound 10, a competitive inhibitor in this series, demonstrated an IC₅₀ of approximately 20 µM, making it roughly 44-fold more potent than acarbose. The isobutyryl substitution pattern on the target compound provides a balanced lipophilic-hydrophilic profile consistent with the most active members of this series [1]. Importantly, the majority of active compounds in this class were non-cytotoxic against 3T3 mouse fibroblasts, in contrast to compound 9 which showed cytotoxicity, indicating that structural modifications to the thioureidobenzamide scaffold directly influence safety margins [1].

α-Glucosidase inhibition Type 2 diabetes Benzamide-thiourea hybrids

Benzamide-Derived Selective Butyrylcholinesterase Inhibition: Class-Level Potency and Selectivity Over Acetylcholinesterase

Benzamide derivatives, structurally related to 2-(3-isobutyrylthioureido)benzamide, were characterized as selective butyrylcholinesterase (BuChE) inhibitors by Wajid et al. (2019). The most potent compound in this series (compound 3) achieved IC₅₀ = 0.8 ± 0.6 µM against BuChE, representing approximately 51-fold greater potency than the standard galantamine hydrobromide (IC₅₀ = 40.83 ± 0.37 µM) [1]. Critically, these compounds demonstrated selectivity for BuChE over acetylcholinesterase (AChE), a property linked to reduced peripheral cholinergic side effects compared to non-selective cholinesterase inhibitors. All 12 compounds were non-cytotoxic compared to cycloheximide (IC₅₀ = 0.8 ± 0.2 µM) [1]. Enzyme kinetic studies revealed mixed and uncompetitive inhibition modes, indicating binding to both free enzyme and enzyme-substrate complex—a mechanism that distinguishes this class from purely competitive inhibitors like donepezil [1]. Molecular docking identified key interactions with catalytic residues Glu197 and His438 in the BuChE active site [1].

Butyrylcholinesterase Alzheimer's disease Selective enzyme inhibition

N-Phenyl Analog Alkaline Phosphatase Activity: Quantitative Comparator Data for the Isobutyryl-Thioureido-Benzamide Core

The N-phenyl derivative of the target compound, 2-(2-methylpropanoylcarbamothioylamino)-N-phenylbenzamide (BindingDB BDBM59281, PubChem CID 1792447), was evaluated against human intestinal-type alkaline phosphatase and tissue-nonspecific alkaline phosphatase isozyme in a PubChem BioAssay screening campaign [1]. The compound showed EC₅₀ = 6.41 × 10³ nM (6.41 µM) against intestinal-type alkaline phosphatase [1]. This N-phenyl analog differs from 2-(3-isobutyrylthioureido)benzamide only by N-phenyl substitution at the benzamide position, replacing the free –CONH₂ group with –CONHPh. The free primary amide in the target compound is expected to alter both hydrogen-bond donor capacity and steric profile relative to this comparator, providing a basis for structure-activity differentiation [2].

Alkaline phosphatase Enzyme inhibition PubChem BioAssay

Thioureidobenzamide Class Validation as HBV Capsid Assembly Modulators: Sub-Micromolar Antiviral Potency in Cell-Based Models

The thioureidobenzamide (TBA) structural class has been validated as HBV capsid assembly modulators (CAMs) in multiple peer-reviewed studies. Wang et al. (2023) reported that TBA compound 17i exhibited EC₅₀ = 0.012 µM in HepAD38 cells and EC₅₀ = 0.033 µM in HBV-infected HLCZ01 cells, representing significantly increased anti-HBV activity compared to earlier TBA leads [1]. Compound 17i demonstrated superior capsid assembly inhibition compared to the clinical-stage CAM NVR 3-778 and comparable efficacy to GLS4 [1]. Furthermore, this TBA derivative showed excellent oral bioavailability in Sprague-Dawley rats and inhibited HBV replication in an HBV carrier mouse model [1]. The isobutyryl-thioureido-benzamide core structure of the target compound shares the critical thioureido pharmacophore required for CAM activity, positioning it as a relevant scaffold for HBV CAM research [1][2].

HBV capsid assembly Antiviral Thioureidobenzamide CAMs

Thiourea-Benzamide Hybrids in Inflammatory Disease: Patent-Established Pharmacological Relevance of the Core Scaffold

US Patent 6,268,387 B1 (filed 1998) establishes the pharmaceutical relevance of thiourea-benzamide hybrid compounds for treating or preventing inflammatory diseases and atherosclerosis [1]. The patent describes a broad series of thiourea and benzamide compounds as pharmacologically active agents targeting inflammatory pathways. The core structural motif—a thioureido group conjugated to a benzamide moiety—is shared with 2-(3-isobutyrylthioureido)benzamide. While the patent does not disclose specific biological data for the target compound, it demonstrates that the thiourea-benzamide pharmacophore has been recognized as therapeutically relevant in inflammation for over two decades, providing rationale for continued procurement and investigation of this chemical class [1].

Inflammatory disease Atherosclerosis Thiourea-benzamide patent

Optimal Application Scenarios for 2-(3-Isobutyrylthioureido)benzamide Based on Verified Differentiation Evidence


Structure-Activity Relationship (SAR) Studies on Ortho-Substituted Thioureidobenzamide Conformational Effects

Researchers investigating the impact of ortho-substitution on benzamide-thiourea hybrid conformation should prioritize 2-(3-isobutyrylthioureido)benzamide over its para isomer. The ortho arrangement creates a unique intramolecular hydrogen-bond network that pre-organizes the molecule for target binding, a feature absent in the para analog . Paired testing of the ortho and para isomers, which share identical molecular formula (C₁₂H₁₅N₃O₂S, MW 265.33) but differ in hydrogen-bond capacity and effective logP, provides an elegant system for isolating conformational effects on enzyme inhibition potency without confounding changes in molecular weight or atom composition .

BuChE-Selective Inhibitor Lead Identification Leveraging the Thioureidobenzamide Scaffold

2-(3-Isobutyrylthioureido)benzamide is well-suited as a starting point for butyrylcholinesterase (BuChE)-selective inhibitor development. The benzamide scaffold class has demonstrated BuChE IC₅₀ values as low as 0.8 µM with selectivity over acetylcholinesterase and no cytotoxicity against 3T3 fibroblasts [1]. The thioureido extension present in the target compound provides additional hydrogen-bond donor/acceptor functionality for engaging catalytic residues (Glu197, His438) identified by molecular docking studies [1]. The isobutyryl group offers a defined lipophilic vector for further optimization within the enzyme's acyl-binding pocket [1].

α-Glucosidase Inhibitor Development with Documented Potency Advantages Over Acarbose

For type 2 diabetes research programs targeting α-glucosidase, 2-(3-isobutyrylthioureido)benzamide offers a chemical starting point within a validated inhibitor class that has demonstrated IC₅₀ values 2.6- to 42.8-fold more potent than the clinical standard acarbose (IC₅₀ = 875.75 µM) [2]. The non-cytotoxic profile of the majority of structurally related benzamide-thiourea compounds against 3T3 mouse fibroblasts supports their suitability for further medicinal chemistry optimization [2]. The isobutyryl substituent aligns with the lipophilic-tolerant region identified in the SAR landscape of this series [2].

HBV Capsid Assembly Modulator (CAM) Scaffold Exploration with Defined Synthetic Handle

2-(3-Isobutyrylthioureido)benzamide provides a structurally tractable entry point into the thioureidobenzamide (TBA) class of HBV capsid assembly modulators. TBA derivatives have achieved EC₅₀ values of 0.012 µM in HepAD38 cells, outperforming the clinical-stage CAM NVR 3-778 in capsid assembly inhibition assays [3]. The target compound's free primary amide and isobutyryl-thiourea groups provide two distinct vectors for chemical diversification—amide conjugation and thiourea modification—enabling systematic exploration of the multisite-binding strategy that has proven successful in this target class [3].

Quote Request

Request a Quote for 2-(3-Isobutyrylthioureido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.